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2-Amino-1-(azetidin-1-yl)ethanone hydrochloride

Medicinal Chemistry Conformational Analysis Amide Bond Geometry

Fragment screening demands building blocks with predictable SAR and clean baseline activity. 2-Amino-1-(azetidin-1-yl)ethanone HCl provides a strained azetidine core with unique torsional geometry-behaving as a monosubstituted amide mimic-enabling tertiary amide bioisosteres without the H-bond donor. • ΔLogP ≈ -0.7 vs. pyrrolidine: improved solubility, reduced plasma protein binding. • High microsomal stability vs. 3,3-difluoro analog. • Free amine for direct amide coupling into peptidomimetics. • Clean baseline for fluorine scanning SAR.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 1162262-02-3
Cat. No. B1396025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(azetidin-1-yl)ethanone hydrochloride
CAS1162262-02-3
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)CN.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-4-5(8)7-2-1-3-7;/h1-4,6H2;1H
InChIKeyIZAWIPWXPSBYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine Building Block for Medicinal Chemistry


2-Amino-1-(azetidin-1-yl)ethanone hydrochloride is a four-membered saturated nitrogen heterocycle bearing a primary amine and a ketone, supplied as the hydrochloride salt (C₅H₁₁ClN₂O, MW 150.61 g/mol) [1]. The azetidine ring imparts higher ring strain and a distinct torsional profile compared to five-membered (pyrrolidine) and six-membered (piperidine) analogs, a feature leveraged in drug discovery to modulate amide geometry and target binding [1][2].

Four-membered azetidine ring provides distinct torsional profile for amide geometry control
Enables design of tertiary amides with mono-substituted amide character, useful in SAR campaigns
Supplied as hydrochloride salt, compatible with standard amide coupling workflows

Why Pyrrolidine or Piperidine Cannot Substitute


Generic replacement of the azetidine core with pyrrolidine or piperidine congeners is unreliable because ring size directly governs the amide's torsional angle, basicity, lipophilicity, and metabolic stability. A systematic study of saturated heterocyclic amines demonstrated that pKₐ and LogP values are highly sensitive to both ring size and fluorine substitution pattern, with conformational preferences unique to the four-membered ring [1]. Consequently, an azetidine amide can behave more like a monosubstituted amide than a typical tertiary amide, altering structure-activity relationships in drug candidates [2].

Azetidine core
Pyrrolidine / Piperidine
Amide torsional angle ~10–15° smaller, mimicking mono-substituted amide
Typical twisted tertiary amide geometry may alter target complementarity
Lower lipophilicity (LogP ~0.7–1.0 units lower) improves aqueous solubility
Higher LogP increases non-specific binding and reduces solubility
High microsomal stability for non-fluorinated ring
Metabolic stability varies; 3,3-difluoro analog is an exception

Quantitative Differentiation from In-Class Analogs


Amide Torsional Profile vs. Pyrrolidine and Piperidine

The azetidine amide bond in 2-amino-1-(azetidin-1-yl)ethanone exhibits a torsional profile distinct from that of pyrrolidine and piperidine congers. In N,N-disubstituted benzamides, steric effects twist the amide out of plane, but azetidine amides preferentially adopt a conformation resembling a mono-substituted amide without an N-H donor, a property not observed for five- or six-membered ring analogs [1]. Quantitative torsional energy differences have been characterized computationally, with the azetidine ring imposing an ~10–15° smaller dihedral angle between the carbonyl and the ring plane relative to pyrrolidine, directly impacting target binding geometry [2].

Amide Torsional Profile
Class-level inference
Azetidine ω ≈ 165–170° vs. pyrrolidine ω ≈ 175–180°
Conformational bias unique to four-membered ring
DFT and X-ray validated; ~10–15° less out-of-plane twist
Medicinal Chemistry Conformational Analysis Amide Bond Geometry

Metabolic Stability vs. 3,3-Difluoroazetidine Derivatives

A systematic study of saturated heterocyclic amines reported that the unsubstituted azetidine ring confers high intrinsic microsomal clearance stability, whereas the 3,3-difluoroazetidine derivative showed significantly reduced metabolic stability, representing a single exception among the series [1]. This implies that 2-amino-1-(azetidin-1-yl)ethanone, lacking geminal fluorination, is expected to retain the favorable metabolic profile of the parent azetidine.

Microsomal Stability
Cross-study comparable
High intrinsic clearance stability (non-fluorinated azetidine)
Favorable metabolic profile for lead optimization
3,3-difluoroazetidine is the single metabolic liability exception
Drug Metabolism Microsomal Stability Fluorinated Heterocycles

DPP-IV Inhibitory Activity: Fluorinated vs. Parent Azetidine

In a DPP-IV inhibitor study, the unsubstituted azetidide (cyclohexylglycine azetidine amide) exhibited weak inhibitory activity (Ki = 3,350 nM), whereas 3-fluoroazetidine and 3,3-difluoroazetidine derivatives showed Ki values of 70 nM and 109 nM, respectively, comparable to the pyrrolidine amide (Ki = 121 nM) [1]. This steep SAR gradient underscores that the azetidine scaffold is a privileged starting point whose potency can be drastically tuned by minimal modification, while the pyrrolidine baseline provides a reference for off-ring optimization.

DPP-IV Inhibition (Ki)
Cross-study comparable
Parent azetidine 3,350 nM → 3-F azetidine 70 nM (~48-fold)
Fluorination tunes potency to match pyrrolidine baseline
Recombinant human DPP-IV assay; steep SAR
DPP-IV Inhibition Type 2 Diabetes Fluorine Chemistry

Physicochemical Comparison: Azetidine vs. Pyrrolidine vs. Piperidine Basicity and Lipophilicity

Systematic measurement of pKₐ and LogP across azetidine, pyrrolidine, and piperidine derivatives revealed that ring size alone does not dictate basicity; rather, conformational preferences and substitution pattern are dominant factors [1]. Unsubstituted azetidine (pKₐ ≈ 11.3) is slightly less basic than pyrrolidine (pKₐ ≈ 11.4) and piperidine (pKₐ ≈ 11.2), but the differences are within 0.2 log units. However, the lipophilicity of the azetidine scaffold (LogP ≈ -0.2 for the free amine) is notably lower than that of pyrrolidine (LogP ≈ +0.5), imparting superior aqueous solubility to azetidine-derived intermediates.

Physicochemical Properties
Class-level inference
pKₐ ≈ 11.3; LogP (free amine) ≈ -0.2
Lower lipophilicity vs. pyrrolidine/piperidine improves solubility
Potentiometric titration and shake-flask data
Physicochemical Properties pKa LogP Lead Optimization

Recommended Application Scenarios


Conformationally Biased Amide Bioisostere Design

The unique torsional profile of azetidine amides makes 2-amino-1-(azetidin-1-yl)ethanone an ideal starting material for designing tertiary amide bioisosteres that mimic secondary amide geometry while eliminating the hydrogen-bond donor. This is particularly valuable in projects targeting protein-protein interactions where amide geometry critically influences binding affinity, as demonstrated by clinical candidates such as cobimetinib and LUNA18 [1][2].

Metabolically Stable Fragment Library Construction

Based on the demonstrated high microsomal stability of the non-fluorinated azetidine core relative to the metabolically labile 3,3-difluoro congener [1], this compound is suitable as a fragment-library building block when metabolic stability is a primary screening criterion. Its lower LogP relative to pyrrolidine and piperidine analogs further supports its use in fragment-based drug discovery where aqueous solubility and minimal non-specific binding are critical.

DPP-IV Inhibitor Lead Optimization Starting Point

The steep SAR observed for fluorinated azetidine amides in DPP-IV inhibition (Ki range: 3,350 nM parent → 70 nM 3-fluoro) [1] indicates that 2-amino-1-(azetidin-1-yl)ethanone can serve as a versatile core for systematic fluorine scanning or other substitution exploration. Its weak intrinsic activity provides a clean baseline for evaluating the potency-enhancing effects of substituents, while the azetidine ring ensures access to conformational space not available to pyrrolidine-based inhibitors.

Amide Coupling Reagent for Peptidomimetics

The combination of the free amine handle and the activated ketone in 2-amino-1-(azetidin-1-yl)ethanone enables its direct incorporation into peptidomimetic backbones via standard amide coupling protocols. The resulting azetidine-containing peptidomimetics benefit from the ring's lower lipophilicity (ΔLogP ≈ -0.7 vs. pyrrolidine) [1], which can improve solubility and reduce plasma protein binding compared to conventional proline or pipecolic acid surrogates.

Application
Selection Property
Validation Focus
Conformationally-biased amide bioisostere design
Azetidine amide torsional geometry
Binding assay geometry complementarity
Metabolically stable fragment library construction
Non-fluorinated core microsomal stability
In vitro clearance and solubility screening
DPP-IV inhibitor lead optimization studies
Versatile core for fluorine SAR exploration
Enzyme inhibition potency enhancement
Peptidomimetic amide coupling
Lower lipophilicity and solubility advantage
Plasma protein binding and solubility assays
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